3-(Pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride

Description

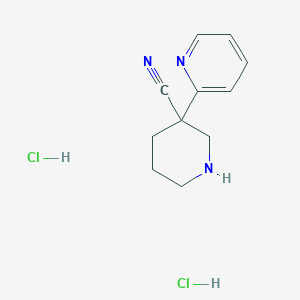

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-pyridin-2-ylpiperidine-3-carbonitrile;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.2ClH/c12-8-11(5-3-6-13-9-11)10-4-1-2-7-14-10;;/h1-2,4,7,13H,3,5-6,9H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIZOHHTRIHDCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C#N)C2=CC=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride typically involves the reaction of pyridine derivatives with piperidine and nitrile-containing reagents. One common method involves the reaction of pyridine-2-carbaldehyde with piperidine-3-carbonitrile in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials

Biological Activity

3-(Pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyridine group and a carbonitrile moiety. Its chemical structure can be represented as follows:

This structure contributes to its lipophilicity and ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the pyridine and piperidine rings enhances its binding affinity, facilitating its role as a potential therapeutic agent.

Anticancer Activity

Research has indicated that compounds similar to 3-(Pyridin-2-yl)piperidine-3-carbonitrile exhibit significant anticancer properties. For instance, derivatives have shown cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 3-(Pyridin-2-yl)piperidine derivative | MCF-7 | 5.0 | Apoptosis induction |

| 3-(Pyridin-2-yl)piperidine derivative | A549 | 4.5 | Cell cycle arrest |

Antiviral Activity

Studies have also explored the antiviral potential of similar compounds, particularly against viruses such as Dengue and Zika. The inhibition of viral replication through interference with viral entry or replication processes has been documented.

Case Studies

- Anticancer Evaluation : A study evaluated the cytotoxic effects of various piperidine derivatives, including this compound, against GBM (glioblastoma) cells. The results demonstrated significant cell death at concentrations as low as 1 μM, attributed to the compound's ability to disrupt microtubule dynamics.

- Antiviral Screening : In another study, compounds structurally related to 3-(Pyridin-2-yl)piperidine were screened for their antiviral activities against Dengue virus. The derivatives exhibited EC50 values ranging from 0.18 to 6.38 μM, indicating promising antiviral properties.

Recent Research Findings

Recent literature highlights advancements in the synthesis and optimization of piperidine derivatives for enhanced biological activity:

- Synthesis Techniques : Novel synthetic routes have been developed to improve yield and purity of piperidine derivatives, allowing for better evaluation of their biological properties.

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the piperidine ring significantly influence biological activity, guiding future drug design efforts.

Comparison with Similar Compounds

Key Structural Features and Similarity Scores

The table below highlights structural analogs of 3-(Pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride, ranked by similarity scores derived from molecular descriptors (e.g., functional groups, ring systems, substituent positions):

Functional Group and Reactivity Analysis

- Nitrile Position : The 3-position nitrile in the target compound distinguishes it from analogs like piperidine-4-carbonitrile hydrochloride, where nitrile placement alters electronic properties and hydrogen-bonding capacity .

- Pyridine Substitution : The pyridin-2-yl group enhances π-π stacking interactions in drug-receptor binding, unlike simpler piperidine derivatives (e.g., piperidine-3-carbonitrile hydrochloride) .

- Salt Forms: Dihydrochloride salts (e.g., target compound and 1286274-40-5) exhibit higher aqueous solubility compared to monohydrochloride analogs, critical for bioavailability in pharmaceuticals .

Industrial and Pharmaceutical Relevance

- Agrochemicals : Piperidine-3-carbonitrile hydrochloride (similarity 0.88) is a precursor to herbicides but lacks the pyridine moiety required for insecticidal activity in the target compound .

- Antibacterials : The ketone-linked analog (1286274-40-5) shows efficacy against Gram-positive bacteria but has lower thermal stability than the nitrile-based target compound .

- Chiral Synthesis : (S)-Pyrrolidine-3-carbonitrile hydrochloride (similarity 1.00) is preferred for asymmetric catalysis due to its smaller ring strain, whereas the target compound’s piperidine ring offers conformational flexibility for enzyme inhibition .

Research Findings and Trends

- Synthetic Routes: The target compound is synthesized via nucleophilic substitution between 2-cyanopyridine and piperidine derivatives, whereas analogs like 3-Cyano-3-methylpyrrolidine hydrochloride require Grignard reactions .

- Stability Studies : Dihydrochloride salts demonstrate superior shelf-life (>24 months) compared to free bases, as observed in industrial-grade batches (99% purity) .

Q & A

Q. What are the optimal synthetic routes for 3-(Pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride, and how can purity be ensured?

The synthesis typically involves multi-step organic reactions, including cyclization, nitrile introduction, and dihydrochloride salt formation. Key steps include:

- Cyclization : Use of catalytic methods, such as Fe₂O₃@SiO₂/In₂O₃, to enhance reaction efficiency and yield .

- Salt Formation : Acidic conditions (e.g., HCl gas) to convert the free base to the dihydrochloride form, followed by recrystallization for purity .

- Purity Assurance : Employ HPLC (≥98% purity) and ¹H NMR to detect impurities (e.g., residual solvents like acetone, as noted in ).

Example purity

| Method | Purity | Detected Impurities |

|---|---|---|

| HPLC | 98.7% | None |

| ¹H NMR | 99.8% | 0.2% acetone |

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve crystal structures, particularly for verifying stereochemistry and salt formation .

- Spectroscopy : ¹H/¹³C NMR for confirming proton environments and nitrile functional groups. LC/MS ([M+H]+ analysis) for molecular weight validation .

- Elemental Analysis : To confirm stoichiometry of the dihydrochloride salt .

Q. What safety precautions are required when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential respiratory irritation .

- Storage : Keep in airtight containers at 2–8°C, protected from moisture and light .

- Waste Disposal : Segregate hazardous waste and consult institutional guidelines for chemical disposal .

Advanced Research Questions

Q. How can conflicting spectroscopic and crystallographic data be resolved during structural analysis?

- Case Example : If NMR suggests a planar nitrile group but crystallography shows distortion, cross-validate using:

- DFT Calculations : Compare experimental bond angles with theoretical models.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula to rule out isomeric impurities .

- Twinned Data Refinement : Apply SHELXD for robust handling of crystallographic ambiguities .

Q. What experimental strategies can elucidate the compound’s reactivity in cross-coupling reactions?

- Catalytic Screening : Test palladium/copper catalysts (e.g., Suzuki-Miyaura conditions) to assess nitrile compatibility.

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to identify intermediates .

- Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents to modulate reaction rates .

Q. How does modifying the pyridine or piperidine moieties affect biological activity?

- SAR Studies :

- Pyridine Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance binding affinity to target enzymes .

- Piperidine Modifications : Replace the nitrile with carboxyl groups to alter lipophilicity and bioavailability .

- In Silico Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with biological targets like kinases .

Q. What methodologies address discrepancies in purity assessments between HPLC and NMR?

- Root-Cause Analysis :

- HPLC Limitations : UV detection may miss non-chromophoric impurities (e.g., acetone in ).

- NMR Strengths : Detects residual solvents but requires calibration for quantification.

- Integrated Approach : Combine LC-MS for impurity identification and quantitative NMR (qNMR) for accurate purity determination .

Data Contradiction and Troubleshooting

Q. How to troubleshoot unexpected byproducts in the synthesis of this compound?

- Hypothesis-Driven Approach :

- Byproduct Identification : Use HRMS and 2D NMR (COSY, HSQC) to characterize side products.

- Reaction Monitoring : Track intermediates via TLC or in-situ FTIR to identify off-pathway reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.